molecular formula C17H21N7O B6133333 N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Numéro de catalogue B6133333
Poids moléculaire: 339.4 g/mol
Clé InChI: IXUPSGXGJRODBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It is a heterocyclic compound that has been widely used in scientific research to study the role of sGC in various biological processes.

Mécanisme D'action

N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits the activity of sGC by binding to its heme group, which is essential for the enzyme's function. This leads to a decrease in the production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a critical role in regulating various biological processes. The inhibition of sGC by N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can lead to vasoconstriction, platelet aggregation, and other physiological effects.
Biochemical and Physiological Effects:
N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. For example, in vascular smooth muscle cells, N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can lead to vasoconstriction by inhibiting the production of cGMP, which normally promotes vasodilation. In platelets, N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can inhibit the activation of sGC, leading to decreased levels of cGMP and reduced platelet aggregation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is its selectivity for sGC, which allows researchers to study the specific role of this enzyme in various biological processes. However, N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has some limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.

Orientations Futures

There are many potential future directions for research involving N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and sGC inhibitors. One area of interest is the development of more potent and selective sGC inhibitors for use in therapeutic applications. Another area of interest is the investigation of the role of sGC in various disease processes, including cancer, inflammation, and neurodegenerative disorders. Additionally, researchers may explore the potential use of sGC inhibitors in combination with other drugs to enhance their therapeutic effects.

Méthodes De Synthèse

N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized through a multi-step process involving the reaction of different chemical compounds. One of the commonly used methods involves the reaction of 3,4-dimethyl-1-piperazinecarboxylic acid with benzyl chloroformate to form N-benzyl-3,4-dimethyl-1-piperazinecarboxamide, which is then reacted with 5-amino-3,4-dimethyl-1,2-oxazole to form N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine.

Applications De Recherche Scientifique

N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively used in scientific research to study the role of sGC in various biological processes, including vascular smooth muscle relaxation, platelet aggregation, and neurotransmitter release. It has also been used to investigate the potential therapeutic effects of sGC inhibitors in various diseases, such as pulmonary hypertension, heart failure, and erectile dysfunction.

Propriétés

IUPAC Name

N-benzyl-5-(3,4-dimethylpiperazin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-11-24(9-8-23(12)2)17-16(18-10-13-6-4-3-5-7-13)19-14-15(20-17)22-25-21-14/h3-7,12H,8-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUPSGXGJRODBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C2=NC3=NON=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.